molecular formula C13H18F2N2O B8131308 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine

1-(3-(2,2-Difluoroethoxy)benzyl)piperazine

Cat. No.: B8131308
M. Wt: 256.29 g/mol
InChI Key: MPJUIVKBAIMGKC-UHFFFAOYSA-N
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Description

1-(3-(2,2-Difluoroethoxy)benzyl)piperazine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This compound features a piperazine ring substituted with a benzyl group, which is further modified with a 2,2-difluoroethoxy chain at the meta-position. Piperazine derivatives are a prominent class of compounds widely studied for their diverse biological activities and pharmacodynamic properties. This compound is primarily valued for research into central nervous system (CNS) targets. Piperazine-based structures are known to interact with various neurotransmitter systems. Specifically, related N-benzylpiperazine (BZP) derivatives have been documented to exhibit a mixed mechanism of action, functioning as serotonin receptor agonists and influencing the reuptake of monoamine neurotransmitters such as dopamine and norepinephrine . Such interactions make this chemical class a valuable template for designing in vitro studies to explore neuropharmacology, receptor binding kinetics, and signal transduction pathways. The primary research applications for this compound include use as a reference standard in analytical chemistry, a key intermediate in the synthesis of more complex pharmaceutical candidates, and a tool compound for investigating the structure-activity relationships (SAR) of psychoactive substances . The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and bioavailability, making this difluoroethoxy-substituted analog a particularly interesting subject for preclinical research. It is crucial to note that this product is supplied "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[3-(2,2-difluoroethoxy)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c14-13(15)10-18-12-3-1-2-11(8-12)9-17-6-4-16-5-7-17/h1-3,8,13,16H,4-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJUIVKBAIMGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperazine Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and highly valued scaffold in the realm of medicinal chemistry. researchgate.netnih.gov Its prevalence in a vast array of biologically active compounds has led to its designation as a "privileged scaffold." This privileged status stems from a combination of favorable physicochemical and biological properties. acs.orgorgsyn.org

The piperazine moiety is a key structural component in numerous approved drugs, underscoring its clinical significance. Its ability to impart desirable properties makes it a continuous focus of research for the development of new therapeutic agents. acs.org

Contextualizing Benzylpiperazine Derivatives Within Contemporary Research

Within the broader family of piperazine-containing compounds, benzylpiperazine derivatives represent a significant and extensively studied subclass. The archetypal member of this group, 1-benzylpiperazine (B3395278) (BZP), has a history of investigation for various pharmacological activities. mdpi.com Benzylpiperazine derivatives are characterized by the presence of a benzyl (B1604629) group attached to one of the piperazine (B1678402) nitrogens, a structural feature that has proven to be a key determinant of their biological effects. nih.gov

Contemporary research into benzylpiperazine derivatives is multifaceted. A significant portion of this research has focused on their interactions with central nervous system targets, particularly monoamine transporters and receptors. mdpi.com For instance, certain benzylpiperazine derivatives have been investigated for their stimulant properties, which are mediated through the release and inhibition of reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). mdpi.com

Beyond their psychoactive properties, benzylpiperazine derivatives have been explored as scaffolds for the development of ligands for a variety of other receptors. For example, the modification of the benzyl and piperazine rings has led to the discovery of potent and selective ligands for sigma receptors, which are implicated in a range of neurological and psychiatric conditions. mdpi.com The synthetic accessibility of the benzylpiperazine core allows for systematic structure-activity relationship (SAR) studies, enabling researchers to fine-tune the pharmacological profile of these compounds for specific therapeutic applications. mdpi.com

Rationale for Investigating 1 3 2,2 Difluoroethoxy Benzyl Piperazine: a Novel Chemical Entity

The investigation into 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine as a novel chemical entity is predicated on the strategic incorporation of a difluoroethoxy group onto the benzylpiperazine scaffold. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various molecular properties. wikipedia.org

The presence of the geminal difluoro group in the ethoxy substituent is expected to have several significant effects. Firstly, fluorine is highly electronegative and can alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets. Secondly, the difluoroethoxy group can enhance the metabolic stability of the compound by blocking potential sites of oxidative metabolism on the ethoxy chain. wikipedia.org This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life.

Furthermore, the introduction of fluorine can impact the lipophilicity of the molecule, which in turn affects its permeability across biological membranes, including the blood-brain barrier. The specific placement of the 2,2-difluoroethoxy group at the meta-position of the benzyl (B1604629) ring is a deliberate design choice aimed at exploring how this substitution pattern influences the compound's interaction with its putative biological targets. The combination of the established piperazine (B1678402) and benzylpiperazine pharmacophores with the unique properties imparted by the difluoroethoxy group provides a strong rationale for the synthesis and detailed investigation of this compound.

Overview of Academic Research Avenues for 1 3 2,2 Difluoroethoxy Benzyl Piperazine

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. clockss.orgnih.gov For this compound, the primary disconnection is at the C-N bond between the benzyl (B1604629) group and the piperazine (B1678402) ring. This is a logical disconnection as it breaks the molecule into two key synthons: the piperazine core and the 3-(2,2-difluoroethoxy)benzyl moiety. harvard.edu

This leads to two main synthetic precursors:

Piperazine: A readily available and inexpensive cyclic diamine.

A 3-(2,2-difluoroethoxy)benzyl electrophile: This could be a benzyl halide (e.g., bromide or chloride) or a benzaldehyde (B42025), which can be attached to the piperazine nitrogen through nucleophilic substitution or reductive amination, respectively.

Further retrosynthetic analysis of the 3-(2,2-difluoroethoxy)benzyl moiety suggests a disconnection at the ether linkage, leading to 3-hydroxybenzaldehyde (B18108) and a suitable difluoroethylating agent. This multi-step approach allows for the modular construction of the target molecule.

Multi-Step Synthesis Strategies for this compound

The forward synthesis of this compound is typically achieved through a convergent synthesis, where the two key fragments, the piperazine core and the benzyl moiety, are prepared separately and then combined.

Piperazine is a commercially available starting material. However, for the synthesis of monosubstituted piperazines like the target molecule, it is often necessary to use a protected form of piperazine to prevent dialkylation. researchgate.net One common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced to one of the piperazine nitrogens to yield mono-Boc-piperazine. This ensures that the subsequent alkylation occurs at the unprotected nitrogen. Alternatively, methods using piperazine salts can also achieve mono-alkylation with high yields. google.com

Another approach involves the direct alkylation of an excess of piperazine, where the statistical distribution favors the mono-alkylated product. The unreacted piperazine and the di-alkylated byproduct can then be separated from the desired product. researchgate.net

Table 1: Comparison of Methods for Mono-alkylation of Piperazine

MethodReagentsKey AdvantagesKey Disadvantages
Using a Protecting Group Piperazine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂OHigh selectivity for mono-alkylation.Requires additional protection and deprotection steps.
Using Piperazine Salts Piperazine, Hydrochloric acidGood yields of mono-alkylated product, avoids di-alkylation. google.comRequires careful control of stoichiometry.
Using Excess Piperazine Piperazine (2-3 equivalents), Alkyl halideSimple one-step procedure. researchgate.netRequires separation of unreacted starting material and byproducts.

The synthesis of the 3-(2,2-difluoroethoxy)benzyl moiety begins with a commercially available starting material, such as 3-hydroxybenzaldehyde. The 2,2-difluoroethoxy group can be introduced via a Williamson ether synthesis. This involves the reaction of the phenoxide, formed by deprotonating 3-hydroxybenzaldehyde with a suitable base (e.g., potassium carbonate), with a 2,2-difluoroethylating agent like 2,2-difluoroethyl tosylate or a similar reagent. A related synthesis of 3-hydroxyl-4-difluoro-methoxy benzaldehyde uses chloro difluoro acetic acid sodium in DMF at 80°C. google.com

Once 3-(2,2-difluoroethoxy)benzaldehyde (B2773250) is obtained, it can be used directly in a reductive amination reaction with piperazine. Alternatively, the aldehyde can be reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride. This alcohol can then be converted to a more reactive benzyl halide (e.g., 3-(2,2-difluoroethoxy)benzyl bromide) using a halogenating agent such as phosphorus tribromide. chemicalbook.com This benzyl halide can then be used to alkylate piperazine.

Table 2: Representative Reaction for the Synthesis of a Substituted Benzaldehyde

Starting MaterialReagentsSolventTemperatureYieldReference
3,4-dihydroxy benzaldehydeChloro difluoro acetic acid sodium, Na₂CO₃DMF80°C57.5% google.com

This table shows a representative synthesis of a related difluoromethoxy benzaldehyde, illustrating a plausible route for the synthesis of the 3-(2,2-difluoroethoxy)benzaldehyde intermediate.

The final step in the synthesis is the coupling of the piperazine core with the 3-(2,2-difluoroethoxy)benzyl moiety. This can be achieved through two primary methods:

Reductive Amination: This one-pot reaction involves the condensation of 3-(2,2-difluoroethoxy)benzaldehyde with piperazine to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. harvard.eduresearchgate.net This method is often preferred due to its mild reaction conditions and high chemoselectivity. organic-chemistry.org The use of protic solvents like isopropanol (B130326) can accelerate imine formation. reddit.com

Nucleophilic Substitution: This involves the reaction of piperazine (or a mono-protected derivative) with 3-(2,2-difluoroethoxy)benzyl halide. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or DMF being common choices.

Optimization of the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants, is crucial to maximize the yield of the desired product and minimize the formation of byproducts. nih.govprepchem.com For instance, in the N-alkylation of piperazine, using a 2-3 fold excess of piperazine can help to favor mono-alkylation. researchgate.net

Table 3: Comparison of Coupling Methods

MethodKey ReagentsTypical SolventsKey Features
Reductive Amination 3-(2,2-difluoroethoxy)benzaldehyde, Piperazine, Sodium triacetoxyborohydrideDichloromethane, IsopropanolMild conditions, high selectivity, one-pot procedure. harvard.eduresearchgate.net
Nucleophilic Substitution 3-(2,2-difluoroethoxy)benzyl halide, Piperazine, Base (e.g., K₂CO₃)Acetonitrile, DMFUtilizes a more reactive electrophile, may require protection of piperazine. nih.govresearchgate.net

Stereochemical Considerations in this compound Synthesis

The target molecule, this compound, does not possess any chiral centers in its core structure. The carbon atoms in the piperazine ring and the benzyl group are not stereogenic. Therefore, under standard synthetic conditions, the product is obtained as a single, achiral compound. No stereoisomers are expected to be formed, simplifying the purification and characterization process.

Characterization and Control of Synthetic Impurities and Byproducts

The control of impurities is a critical aspect of the synthesis of any chemical compound. In the synthesis of this compound, several potential impurities and byproducts can arise:

Dialkylated Piperazine: The most common byproduct in the direct alkylation of piperazine is the N,N'-bis(3-(2,2-difluoroethoxy)benzyl)piperazine. google.com Its formation can be minimized by using a large excess of piperazine, a mono-protected piperazine derivative, or by employing reductive amination.

Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted piperazine, 3-(2,2-difluoroethoxy)benzaldehyde, or the corresponding benzyl halide in the final product.

Byproducts from Side Reactions: In reductive amination, byproducts can form from the reducing agent or side reactions of the aldehyde. reddit.com In the preparation of the benzyl halide, over-bromination of the corresponding toluene (B28343) derivative can occur. prepchem.com

Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product and must be removed.

Purification techniques such as column chromatography, crystallization, and distillation are employed to remove these impurities and isolate the target compound in high purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the final product and confirm its purity.

Table 4: Common Impurities and Control Strategies

Impurity/ByproductOriginControl Strategy
N,N'-bis(3-(2,2-difluoroethoxy)benzyl)piperazineDialkylation of piperazineUse of excess piperazine, mono-protected piperazine, or reductive amination. google.com
Unreacted PiperazineIncomplete reactionUse of excess alkylating agent, purification by extraction or chromatography.
Unreacted 3-(2,2-difluoroethoxy)benzyl halide/aldehydeIncomplete reactionUse of excess piperazine, purification by chromatography.
Byproducts from reducing agentsSide reactions during reductive aminationChoice of selective reducing agents (e.g., STAB), optimization of reaction conditions. harvard.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of a molecule's carbon-hydrogen framework. For this compound, a complete assignment of proton (¹H NMR) and carbon-13 (¹³C NMR) chemical shifts, along with coupling constants, would be essential for confirming the connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and not experimental data.)

ProtonsPredicted Chemical Shift (ppm)
Aromatic CH6.8 - 7.3
O-CH₂-CF₂4.1 - 4.3
CHF₂5.9 - 6.5 (triplet)
Benzyl CH₂3.5 - 3.6
Piperazine CH₂ (adjacent to N-benzyl)2.5 - 2.7
Piperazine CH₂ (adjacent to NH)2.8 - 3.0
Piperazine NH1.5 - 2.5 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and not experimental data.)

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C (quaternary)120 - 160
Aromatic CH110 - 130
O-CH₂-CF₂65 - 70
CHF₂112 - 118 (triplet)
Benzyl CH₂60 - 65
Piperazine CH₂45 - 55

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula of C₁₃H₁₈F₂N₂O.

While specific experimental mass spectra are not widely published, the expected fragmentation patterns can be predicted. The molecule would likely undergo fragmentation at the benzylic C-N bond and within the piperazine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is based on theoretical fragmentation patterns.)

Fragment Ion (m/z)Corresponding Structure
256.14[M]⁺ (Molecular Ion)
153.07[M - C₄H₉N₂]⁺ (Difluoroethoxybenzyl cation)
103.07[C₇H₅F₂]⁺
85.08[C₄H₉N₂]⁺ (Piperazine fragment)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorptions for the C-H, C-N, C-O, and C-F bonds, as well as vibrations from the aromatic ring and the piperazine ring.

Specific experimental IR and Raman spectra for this compound are not available in the public domain.

Table 4: Expected Infrared (IR) Absorption Bands for this compound (Note: This table is based on characteristic functional group frequencies.)

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (piperazine)3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
Aromatic C=C Bending1450 - 1600
C-F Stretch1000 - 1200
C-O Stretch (ether)1050 - 1150
C-N Stretch1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in relation to its chromophores. The benzene ring in this compound acts as a chromophore. The substitution on the aromatic ring would influence the wavelength of maximum absorbance (λmax).

Detailed experimental UV-Vis spectral data for this specific compound has not been found in the reviewed literature. It would be expected to exhibit absorption bands in the UV region, characteristic of substituted benzene derivatives.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. To date, there are no published crystal structures for this compound in crystallographic databases. Such a study would reveal the conformation of the piperazine ring (likely a chair conformation) and the orientation of the benzyl and difluoroethoxy groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization

This compound is an achiral molecule and therefore does not have stereoisomers (enantiomers or diastereomers). Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light, are not applicable for its characterization. These techniques are used for the analysis of chiral molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of chemical reactivity and molecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of DFT studies. It illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen of the ethoxy group, indicating these as sites for electrophilic attack or hydrogen bond acceptance. The difluoroethoxy group would create a region of positive potential, influencing its interaction with biological targets.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are hypothetical and serve as examples of typical DFT calculation outputs.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.2 DPolarity and solubility

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. nih.gov For piperazine derivatives, the ring can exist in chair, boat, or twist-boat conformations, and the orientation of the benzyl and difluoroethoxy substituents can be either axial or equatorial. rsc.org Studies on similar 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov Theoretical calculations can determine the relative energies of these different conformers, identifying the global energy minimum and other low-energy, accessible conformations that may be relevant for receptor binding. researchgate.net This is crucial as the bioactive conformation that binds to a target protein may not be the lowest energy conformation in solution.

Molecular Docking Simulations for Predicted Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net For this compound, docking studies would be instrumental in identifying potential biological targets. Given the history of piperazine derivatives, likely targets could include G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, or enzymes like monoamine oxidase. researchgate.netnih.gov

The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of a protein with a known crystal structure. A scoring function then estimates the binding energy for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the benzyl group could engage in hydrophobic interactions within a pocket of the receptor.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Receptor Note: These are hypothetical results to illustrate the output of a docking simulation.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Dopamine D2 Receptor-8.5Asp114Hydrogen Bond with Piperazine N-H
Phe389, Trp386Hydrophobic with Benzyl Ring
Serotonin 5-HT2A Receptor-9.1Ser242Hydrogen Bond with Ether Oxygen
Phe339, Phe340Pi-Pi Stacking with Benzyl Ring

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, the stability of binding, and the role of solvent molecules. mdpi.com

For this compound, an MD simulation starting from a docked pose could reveal the stability of the key interactions identified in docking. It can show how the ligand and protein adapt to each other, and whether the ligand remains stably bound in the active site. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. These simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition.

Pharmacophore Modeling for Activity Prediction and Design

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on a set of active molecules or from a ligand-protein complex. The model typically consists of features like hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

For this compound, a pharmacophore model could be developed based on its structure and the known requirements for binding to a particular target. This model could then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features and thus a higher probability of being active. nih.gov It also serves as a guide for designing new derivatives with improved activity by ensuring that the designed molecules retain the key pharmacophoric features.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net Theoretical QSAR models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new compounds. nih.gov

For a series of analogs of this compound, a QSAR model could be built to understand which molecular properties are most important for their biological activity. For example, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide 3D contour maps indicating where modifications to the molecular structure would likely lead to increased or decreased activity. nih.gov This information is invaluable for lead optimization in drug discovery.

Computational Approaches for Ligand Design and Optimization

The design and optimization of novel ligands with desired pharmacological profiles is a cornerstone of modern drug discovery. Computational chemistry and molecular modeling serve as indispensable tools in this process, enabling the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties. In the context of this compound and its analogs, a variety of computational techniques are employed to explore the structure-activity relationships (SAR) and to guide the synthesis of more effective compounds. These methods allow for the prediction of molecular properties and interactions, thereby reducing the time and cost associated with traditional trial-and-error approaches to drug development.

One of the primary computational strategies in ligand design is structure-based drug design (SBDD) . This approach relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design ligands that can bind with high affinity and specificity. Molecular docking is a key technique within SBDD, where the binding mode and affinity of a ligand within the active site of a target are predicted. For a compound like this compound, docking studies would be instrumental in understanding its interactions with a specific receptor, for instance, a G-protein coupled receptor or an enzyme. These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. The insights gained from docking can then be used to propose modifications to the ligand structure to improve these interactions.

Another powerful computational approach is ligand-based drug design (LBDD) , which is particularly useful when the three-dimensional structure of the target is unknown. LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent LBDD technique. A QSAR model is a mathematical equation that correlates the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). Such models can guide the optimization of the lead compound by suggesting modifications that are likely to enhance its activity.

Pharmacophore modeling is another LBDD method that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for the biological activity of a molecule. A pharmacophore model for a series of active piperazine derivatives would highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. This model can then be used as a template to screen virtual libraries of compounds to identify novel scaffolds or to design new molecules that fit the pharmacophore and are likely to be active.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions. MD simulations can predict the conformational changes that occur upon ligand binding and can provide a more accurate estimation of the binding free energy. For this compound, MD simulations could be used to study the stability of its complex with a target protein and to identify key residues involved in the binding.

The following data tables illustrate the type of information that can be generated from such computational studies.

Table 1: Illustrative Molecular Docking Results for this compound Analogs

Compound IDTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1 Receptor X-8.5Tyr82, Phe259, Trp321
Analog AReceptor X-9.2Tyr82, Phe259, Trp321, Asp105
Analog BReceptor X-7.8Tyr82, Phe259
Analog CReceptor X-9.5Tyr82, Phe259, Trp321, Val101

This table is for illustrative purposes only. The data presented is hypothetical and intended to demonstrate the output of molecular docking studies.

Table 2: Example of a 2D-QSAR Model for a Series of Piperazine Derivatives

DescriptorCoefficientStandard Errorp-value
logP0.450.12<0.01
Molar Refractivity0.210.08<0.05
Dipole Moment-0.150.05<0.01
Constant2.340.25<0.001

This table represents a hypothetical QSAR model. The descriptors and their coefficients are for illustrative purposes to show how a QSAR equation is presented.

Table 3: Pharmacophore Features Derived from Active Piperazine Analogs

FeatureTypeX, Y, Z CoordinatesRadius (Å)
1Aromatic Ring2.5, 1.8, 5.41.5
2Hydrogen Bond Acceptor4.1, 3.2, 2.91.0
3Hydrophobic Center-1.2, 0.5, 6.71.2
4Positive Ionizable5.8, 4.0, 1.51.0

This table is a hypothetical representation of a pharmacophore model, illustrating the key chemical features and their spatial arrangement.

Through the iterative application of these computational approaches, researchers can design and optimize ligands with improved therapeutic potential. The synthesis of the most promising candidates, as predicted by these in silico methods, followed by experimental validation, constitutes a rational and efficient pathway in the drug discovery pipeline.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 1 3 2,2 Difluoroethoxy Benzyl Piperazine

Receptor Binding Affinity and Selectivity Assays (e.g., GPCRs, ion channels, transporters, sigma receptors, serotonin (B10506) receptors)

To characterize the pharmacological profile of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, initial screening would involve a series of radioligand binding assays to determine its affinity for a wide range of biological targets. Based on the activity of related compounds like 1-benzylpiperazine (B3395278) (BZP), key targets would include monoamine transporters and various receptor subtypes.

Benzylpiperazine and its analogues are known to interact with dopamine (B1211576), serotonin, and noradrenaline transporters, which is a primary mechanism for their stimulant effects. Additionally, affinity for sigma receptors (σ1 and σ2) is a common feature of this chemical class and would be an important aspect to investigate. Serotonin (5-HT) receptors are also significant targets for piperazine (B1678402) derivatives, with some compounds acting as agonists.

The binding affinity is typically determined by competitive binding assays, where the test compound's ability to displace a specific radioligand from its target is measured. The results are expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The selectivity of the compound is then assessed by comparing its Ki values across the different targets.

Table 1: Hypothetical Receptor Binding Affinity Profile

TargetKi (nM)Selectivity Ratio (Target X / Target Y)
Sigma-1 Receptor (σ1R)15-
Sigma-2 Receptor (σ2R)1500100 (σ2R / σ1R)
Serotonin Transporter (SERT)120-
Dopamine Transporter (DAT)250-
Noradrenaline Transporter (NET)300-
5-HT1A Receptor85-
5-HT2A Receptor500-

Enzymatic Inhibition or Activation Studies (e.g., kinases, HDACs, CYP enzymes)

The potential for a novel compound to inhibit or activate key enzymes is a critical component of its in vitro characterization. For piperazine derivatives, a significant area of investigation is their interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Studies would typically involve incubating the compound with human liver microsomes and specific CYP isoenzyme substrates to determine the half-maximal inhibitory concentration (IC50). The metabolism of benzylpiperazine itself often involves CYP2D6, CYP1A2, and CYP3A4. Therefore, assessing the inhibitory potential of this compound against these and other major CYP isoforms (e.g., CYP2C9, CYP2C19) would be essential.

Beyond metabolic enzymes, screening against other enzyme classes such as kinases or histone deacetylases (HDACs) could reveal novel activities, although this is less commonly associated with the primary pharmacology of benzylpiperazines.

Table 2: Example Enzymatic Inhibition Profile (CYP450)

EnzymeIC50 (µM)Potential for Inhibition
CYP1A2> 50Low
CYP2C925Moderate
CYP2C1930Low
CYP2D615Moderate
CYP3A4> 50Low

Cellular Assays for Specific Signal Transduction Pathways and Biological Responses (e.g., reporter gene assays, calcium flux)

While binding assays reveal affinity, cellular assays are necessary to determine the functional effect of the compound on its targets—whether it acts as an agonist, antagonist, or modulator. For G-protein coupled receptors (GPCRs) like serotonin receptors, common assays include:

Reporter Gene Assays: These assays measure the activation of a specific signaling pathway (e.g., cAMP or IP3) by linking it to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Calcium Flux Assays: For GPCRs that signal through the Gq pathway, activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

For monoamine transporters, functional activity can be assessed through neurotransmitter uptake assays in cells engineered to express these transporters. The ability of this compound to inhibit the uptake of radiolabeled dopamine, serotonin, or noradrenaline would confirm its role as a reuptake inhibitor.

Molecular Interaction Profiling (e.g., surface plasmon resonance, isothermal titration calorimetry)

To gain a deeper understanding of the binding kinetics and thermodynamics, advanced biophysical techniques can be employed. These methods are typically used once high-affinity targets have been identified.

Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides data on the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Currently, there is no publicly available SPR or ITC data for the interaction of this compound with its potential biological targets.

Investigation of Molecular Mechanisms Underlying Biological Activity

The molecular mechanism of action for this compound would be elucidated by integrating the findings from binding, enzymatic, and cellular assays. Based on the general profile of benzylpiperazine derivatives, a likely mechanism involves the modulation of monoaminergic neurotransmission.

The primary mechanism is expected to be the inhibition of serotonin, dopamine, and noradrenaline reuptake by binding to their respective transporters. This would lead to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects.

In Vitro Metabolic Disposition and Enzyme Characterization of 1 3 2,2 Difluoroethoxy Benzyl Piperazine

Metabolic Stability Assessment in Subcellular Fractions (e.g., liver microsomes, S9 fractions)

The metabolic stability of a compound, often assessed in liver microsomes or S9 fractions, is a critical parameter in drug discovery, providing an early indication of its persistence in the body. For piperazine (B1678402) derivatives, metabolic stability can vary significantly based on their chemical structure.

Studies on a series of piperazin-1-ylpyridazines in mouse and human liver microsomes (MLM/HLM) have shown that minor structural modifications can dramatically alter metabolic stability. For instance, some parent compounds in this series were found to be rapidly metabolized, with in vitro microsomal half-lives (t₁/₂) as short as 2-3 minutes nih.gov. However, targeted structural changes led to a more than 50-fold improvement in metabolic stability, achieving half-lives of over 100 minutes nih.gov.

For N-benzylpiperazine (BZP), the core structure of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, research indicates it undergoes relatively rapid metabolism. While specific half-life values in microsomal preparations are not always detailed, the identification of multiple metabolites suggests a significant degree of biotransformation europa.eumdma.chnih.govnih.gov. The rate of metabolism in subcellular fractions like liver microsomes is influenced by the concentration of the compound and the protein content in the assay nih.gov.

Given the structural similarities, it can be anticipated that this compound would also be a substrate for hepatic metabolism. The presence of the difluoroethoxy group might influence its metabolic rate compared to simpler benzylpiperazines. Fluorination at metabolically active sites is a common strategy to enhance metabolic stability. However, without direct experimental data, the precise metabolic half-life remains speculative.

Table 1: Illustrative Metabolic Stability of Analogous Piperazine Derivatives in Liver Microsomes

CompoundTest SystemHalf-life (t₁/₂) (min)
Piperazin-1-ylpyridazine Analog 1MLM/HLM~2-3
Modified Piperazin-1-ylpyridazineMLM/HLM>100

Note: This table provides examples of metabolic stability for structurally related piperazine compounds to illustrate the range of potential metabolic clearance, not direct data for this compound.

Identification and Structural Elucidation of In Vitro Metabolites

The in vitro metabolism of N-benzylpiperazine and its analogues has been shown to proceed through several key pathways, primarily involving Phase I oxidative reactions. Based on these findings, the following metabolic transformations can be predicted for this compound.

Phase I Metabolism:

Aromatic Hydroxylation: A primary metabolic route for BZP is the hydroxylation of the benzyl (B1604629) ring, leading to the formation of 3-hydroxy-BZP and 4-hydroxy-BZP europa.eunih.govcapes.gov.br. For this compound, hydroxylation could occur at available positions on the benzyl ring.

Piperazine Ring Degradation: Studies on BZP and other piperazine derivatives have identified metabolites resulting from the cleavage of the piperazine ring. This can lead to the formation of N-(substituted-benzyl)ethylenediamine and further degradation products mdma.chresearchgate.net.

N-Dealkylation: While less prominent for BZP itself, N-dealkylation at the piperazine nitrogen is a known metabolic pathway for other piperazine-containing compounds.

O-Dealkylation: The difluoroethoxy group may be subject to O-dealkylation, although the stability of the difluoromethyl group might render this a minor pathway.

Phase II Metabolism:

Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I metabolism are susceptible to conjugation with glucuronic acid or sulfate, forming more water-soluble compounds for excretion. This has been observed for the hydroxy-metabolites of BZP europa.eunih.gov.

Table 2: Predicted In Vitro Metabolites of this compound Based on Analogous Compounds

Predicted MetaboliteMetabolic Pathway
Hydroxylated benzyl ring derivativesAromatic Hydroxylation
N-(3-(2,2-Difluoroethoxy)benzyl)ethylenediaminePiperazine Ring Cleavage
Hydroxylated and O-dealkylated derivativesCombination of Pathways
Glucuronide and sulfate conjugates of hydroxylated metabolitesGlucuronidation/Sulfation

Enzyme Phenotyping for Phase I (e.g., Cytochrome P450, Flavin-containing Monooxygenases) and Phase II (e.g., UGTs) Metabolism

Phase I Enzymes (Cytochrome P450):

Research on BZP and other piperazine analogues has consistently identified several cytochrome P450 (CYP) isoenzymes as key players in their metabolism. The metabolism of BZP and trifluoromethylphenylpiperazine (TFMPP) has been shown to involve CYP2D6, CYP1A2, and CYP3A4 researchgate.net. It is highly probable that these same enzymes would be involved in the metabolism of this compound. The CYP2D6 enzyme, in particular, is often implicated in the metabolism of compounds containing a basic nitrogen atom within a specific distance from an aromatic ring. Genetic polymorphisms in CYP2D6 are common and can lead to significant inter-individual differences in metabolism europa.eunih.gov.

Phase II Enzymes (UDP-glucuronosyltransferases - UGTs):

While specific UGT phenotyping for piperazine derivatives is less extensively documented, the formation of glucuronide conjugates of hydroxylated BZP metabolites indicates the involvement of UGT enzymes nih.gov. Reaction phenotyping for UGTs can be conducted using a panel of recombinant human UGT enzymes to identify the specific isoforms responsible for glucuronidation bioivt.com.

Table 3: Predicted Enzymes Involved in the Metabolism of this compound

Metabolic PhaseEnzyme FamilyKey Isoforms (Predicted)
Phase ICytochrome P450 (CYP)CYP2D6, CYP1A2, CYP3A4
Phase IIUDP-glucuronosyltransferases (UGT)Various isoforms

Evaluation of Potential for Drug-Drug Interactions (In Vitro Inhibition/Induction of Metabolic Enzymes)

Piperazine derivatives have demonstrated a significant potential for drug-drug interactions (DDIs) through the inhibition of CYP enzymes. In vitro studies have shown that various piperazine analogues can inhibit multiple CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 researchgate.net.

For example, BZP and TFMPP have been shown to inhibit each other's metabolism, indicating competition for the same metabolic enzymes researchgate.net. Furthermore, these compounds have been observed to inhibit the metabolism of probe substrates for various CYP enzymes in human liver microsomes researchgate.net. This suggests that this compound could act as a perpetrator of DDIs by inhibiting the metabolism of co-administered drugs that are substrates for these CYP isoforms.

The potential for enzyme induction is another aspect of DDI evaluation. While inhibition is more commonly reported for piperazine derivatives, comprehensive in vitro assessments would also include studies on the potential to induce the expression of key CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4.

Table 4: Summary of Potential for In Vitro Drug-Drug Interactions Based on Piperazine Analogues

Interaction TypeAffected Enzymes (Predicted)Potential Consequence
Enzyme InhibitionCYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9Increased plasma concentrations of co-administered drugs metabolized by these enzymes.
Enzyme InductionCYP1A2, CYP2B6, CYP3A4Decreased plasma concentrations of co-administered drugs metabolized by these enzymes (less evidence available for this class of compounds).

Analytical Method Development and Validation for Research Applications of 1 3 2,2 Difluoroethoxy Benzyl Piperazine

Chromatographic Methodologies for Quantification (e.g., HPLC-UV/DAD, GC-FID/MS, LC-MS/MS)

Chromatographic techniques are the cornerstone for the selective and sensitive quantification of piperazine (B1678402) derivatives. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the specific research question.

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD): This is often the primary technique for quantification in non-biological matrices (e.g., buffer solutions, reaction mixtures) due to its accessibility and robustness. The aromatic ring in 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine provides a chromophore, making it suitable for UV detection. A typical reversed-phase HPLC-UV/DAD method would be developed using a C18 column with a gradient elution of acetonitrile (B52724) and an acidic phosphate buffer. nih.govnih.gov The diode-array detector (DAD) allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.net For piperazine derivatives that lack a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product. ikm.org.my

Gas Chromatography with Flame-Ionization or Mass Spectrometry Detection (GC-FID/MS): GC is well-suited for the analysis of volatile and thermally stable compounds like many piperazine analogues. nih.gov For this compound, GC-MS would provide excellent selectivity and structural information. Electron ionization (EI) mass spectrometry would likely produce characteristic fragment ions resulting from the cleavage of the benzylic C-N bond, yielding fragments corresponding to the difluoroethoxybenzyl moiety and the piperazine ring, which is crucial for definitive identification. google.com While GC-FID offers quantitative capabilities, GC-MS is superior for identification in complex mixtures. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantification in complex biological matrices due to its exceptional sensitivity and selectivity. nih.govswgdrug.org An LC-MS/MS method for this compound would typically be developed in positive electrospray ionization (ESI) mode. The analysis would be performed using Multiple Reaction Monitoring (MRM), where the protonated molecule [M+H]⁺ is selected as the precursor ion and fragmented to produce specific product ions. This highly selective detection minimizes interference from matrix components. researchgate.net

Table 1: Example of Proposed HPLC-UV Method Parameters for this compound
ParameterSuggested Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~220 nm and 254 nm (preliminary)
Injection Volume 10 µL

Spectrophotometric and Fluorometric Assay Development

While less specific than chromatography, spectrophotometric and fluorometric assays can be useful for high-throughput screening or preliminary quantification. These methods often rely on the formation of a colored or fluorescent product through a chemical reaction.

Spectrophotometric Assays: Development could involve charge-transfer complexation or ion-pair formation. nih.gov For instance, reacting the piperazine nitrogen atoms with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can produce a colored complex measurable with a spectrophotometer. Another approach involves the formation of an N-nitroso derivative by reacting the compound with nitrous acid, which can be quantified by UV spectrophotometry. auburn.edu

Fluorometric Assays: Since the native fluorescence of this compound is likely to be low, a fluorometric assay would probably require derivatization with a fluorescent labeling agent. Reagents that react with secondary amines, such as dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), could be used to create a highly fluorescent derivative suitable for sensitive quantification.

Electrochemical Detection Methods

The nitrogen atoms in the piperazine ring are electrochemically active and can be oxidized at a suitable potential. This property can be exploited for detection. An HPLC system coupled with an electrochemical detector (HPLC-ECD) can provide a highly sensitive method for quantifying piperazine derivatives. Research on benzylpiperazine (BZP) has shown it produces an irreversible oxidation peak at a glassy carbon electrode. nih.gov A similar approach could be developed for this compound, where the optimal oxidation potential would be determined via cyclic voltammetry before being applied to the HPLC-ECD system.

Method Validation Parameters in Research Context

For research applications, method validation ensures that the data generated is accurate and reliable. While the extent of validation may be less stringent than for clinical assays, key parameters must be assessed.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.99. researchgate.net

Detection Limits: The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ikm.org.my

Precision: The closeness of repeated measurements. It is assessed at the intra-day and inter-day level and is typically expressed as the relative standard deviation (%RSD), which should generally be less than 15%. ikm.org.mynih.gov

Accuracy: The closeness of a measured value to the true value. It is determined by analyzing samples with known concentrations and is expressed as the percentage of recovery or percent bias. ikm.org.mynih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during routine use. ikm.org.my

Table 2: Example Method Validation Parameters and Acceptance Criteria for a Research-Based LC-MS/MS Assay
ParameterAcceptance CriterionExample Result
Linearity (r²) ≥ 0.990.998
Range Defines upper and lower limits of quantification1 - 1000 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)Intra-day: 4.5-8.2% Inter-day: 6.1-11.5%
Accuracy (% Bias) Within ±15% (±20% at LOQ)-9.8% to +7.5%
LOD Signal-to-Noise Ratio ≥ 30.3 ng/mL
LOQ Signal-to-Noise Ratio ≥ 101.0 ng/mL

Application in Complex Biological Matrices (e.g., in vitro cell lysates, microsomal incubations)

Quantifying this compound in biological matrices is crucial for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, such as metabolic stability assays using liver microsomes or cell-based uptake experiments.

The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the sample can interfere with the ionization of the target analyte, leading to inaccurate quantification. ikm.org.my To overcome this, effective sample preparation is essential. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile is added to the sample (e.g., cell lysate, microsomal suspension) to denature and precipitate proteins. The supernatant is then analyzed.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a suitable solvent for analysis.

For metabolic stability studies in liver microsomes, an LC-MS/MS method is typically used to monitor the disappearance of the parent compound over time. Such experiments are critical for predicting in vivo clearance and identifying potential metabolic pathways, such as hydroxylation or N-dealkylation, by searching for expected metabolites.

Structure Activity Relationship Sar Studies of 1 3 2,2 Difluoroethoxy Benzyl Piperazine Analogues

Rational Design and Synthesis of Derivatives based on the 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine Scaffold

The rational design of analogues of this compound has been guided by the goal of optimizing potency, selectivity, and pharmacokinetic properties. Synthetic strategies have focused on the modular nature of the scaffold, allowing for the independent modification of its three key components: the piperazine (B1678402) ring, the benzyl (B1604629) moiety, and the difluoroethoxy group.

Modifications of the Piperazine Ring

The piperazine ring is a common motif in centrally active compounds due to its ability to engage in key interactions with biological targets and its favorable physicochemical properties. In the context of the this compound scaffold, modifications to this ring have been explored to probe the impact on receptor affinity and selectivity.

Synthetic approaches to modify the piperazine ring often involve the reaction of a substituted benzyl halide with a suitably functionalized piperazine derivative. For instance, the synthesis of N-substituted piperazine analogues can be achieved through standard N-alkylation or N-arylation reactions. The introduction of substituents on the carbon atoms of the piperazine ring is more complex and can require multi-step synthetic sequences, sometimes involving the construction of the piperazine ring itself.

Studies on related piperazine-containing scaffolds have shown that the nature of the substituent on the second nitrogen of the piperazine ring (N-4) is critical for biological activity. For example, in a series of piperazine-substituted 3,5-diarylisoxazolines, the substituents on the NH group of the piperazine ring had an obvious influence on their anti-inflammatory and anticancer activities. nih.gov Similarly, in the development of dopamine (B1211576) D3 receptor ligands, N-phenylpiperazine analogues have been extensively studied, with substitutions on the phenyl ring modulating affinity and selectivity. nih.govnih.gov

Modification Synthetic Strategy Observed Impact on Activity (in related scaffolds)
N-4 Substitution (Alkyl, Aryl, etc.)N-alkylation or N-arylation of monosubstituted piperazineSignificant influence on potency and selectivity for various targets.
C-SubstitutionMulti-step synthesis involving ring constructionCan provide conformational constraint and additional interaction points.
Ring Rigidification (e.g., bicyclic systems)Synthesis from chiral precursors or through cyclization strategiesCan enhance affinity by reducing the entropic penalty of binding.

Substitutions on the Benzyl Moiety (e.g., positional isomers, varying substituents)

The benzyl moiety serves as a crucial linker and can engage in important hydrophobic and aromatic interactions within the receptor binding pocket. Modifications to this part of the scaffold, including the position of the difluoroethoxy group and the introduction of other substituents on the phenyl ring, have been investigated to optimize ligand-receptor interactions.

The synthesis of positional isomers and substituted benzyl analogues typically involves the preparation of the corresponding substituted benzyl chlorides or bromides, which are then reacted with the desired piperazine. For example, the synthesis of benzylpiperazine derivatives with various substituents on the phenyl ring has been reported for the development of sigma-1 receptor ligands. nih.gov

In studies of N-phenylpiperazine analogues as dopamine D3 receptor selective ligands, variations in the substitution pattern on the phenyl ring of the N-phenylpiperazine moiety led to a panel of compounds with varying D2/D3 dopamine receptor subtype affinity and binding selectivity. nih.gov For instance, the introduction of a thiophene (B33073) moiety was found to be beneficial for high-affinity D3 receptor binding. nih.gov While these studies are on N-phenylpiperazines, the principles of aromatic substitution influencing receptor interaction are transferable to the benzyl moiety of the title compound.

Modification Synthetic Strategy Potential Impact on Activity
Positional Isomers (ortho, meta, para)Synthesis from corresponding isomeric starting materialsAlters the spatial orientation of the difluoroethoxy group, affecting binding pocket fit.
Introduction of other substituents (e.g., Cl, Me, OMe)Use of appropriately substituted benzyl halidesModulates electronic properties and provides additional points of interaction.
Replacement of phenyl with other heterocyclesSynthesis from heterocyclic aldehydes or halidesCan introduce specific hydrogen bond donor/acceptor patterns and alter lipophilicity.

Alterations of the Difluoroethoxy Group

The 2,2-difluoroethoxy group is a key feature of the parent compound, likely influencing its metabolic stability and electronic properties. Alterations to this group, such as changing the length of the alkoxy chain or the degree of fluorination, can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile.

The synthesis of analogues with altered fluoroalkoxy groups would necessitate the preparation of the corresponding fluoroalkyl halides or tosylates, followed by ether synthesis with a hydroxybenzyl precursor. For example, the synthesis of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging involved the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.gov

Modification Synthetic Strategy Potential Impact on Activity
Change in Alkoxy Chain Length (e.g., fluoromethoxy, fluoropropoxy)Ether synthesis with corresponding fluoroalkyl halidesModifies lipophilicity and spatial reach within the binding pocket.
Variation in Fluorination (e.g., monofluoromethyl, trifluoromethyl)Use of appropriately fluorinated building blocksAlters electronic properties (pKa) and metabolic stability.
Replacement with other bioisosteres (e.g., cyano, small alkyl groups)Standard synthetic transformationsProbes the importance of the electrostatic and steric properties of the group.

Evaluation of Biological Activity and Selectivity for Synthesized Analogues

The synthesized analogues of this compound are typically evaluated for their biological activity through a battery of in vitro and in vivo assays. A primary focus has been on their potential as ligands for dopamine and sigma receptors, given the prevalence of the benzylpiperazine scaffold in compounds targeting these systems. nih.govnih.gov

In vitro binding assays are crucial for determining the affinity of the synthesized compounds for their molecular targets. nih.gov These assays often use radioligands to competitively determine the inhibition constant (Ki) of the test compounds at various receptors, such as dopamine D2 and D3 receptors, and sigma-1 and sigma-2 receptors. nih.govresearchgate.net For example, a series of N-arylpiperazine derivatives were evaluated for their binding affinity for D2 and D3 dopamine receptors, with some compounds showing affinity values below 1 µM. nih.govmdpi.com

Selectivity is a key parameter in drug development, and it is assessed by comparing the affinity of a compound for its primary target versus other related or unrelated receptors. For instance, in the development of D3 receptor ligands, selectivity against the highly homologous D2 receptor is a major goal. nih.govnih.gov Some N-phenylpiperazine analogues have achieved substantial D3 versus D2 binding selectivity, with one compound showing an approximately 500-fold selectivity. nih.govnih.gov

Functional assays are then employed to determine whether a high-affinity ligand acts as an agonist, antagonist, or partial agonist at the receptor. nih.gov These assays can measure downstream signaling events, such as changes in intracellular cAMP levels or GTPγS binding.

Elucidation of Key Pharmacophoric Elements for Desired Activity

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold and its analogues, pharmacophore models can help to rationalize the observed SAR and guide the design of new, more potent, and selective compounds.

A typical pharmacophore for a dopamine receptor ligand includes a positively ionizable group (the piperazine nitrogen), an aromatic ring, and one or more hydrogen bond acceptors or donors, all arranged in a specific spatial orientation. nih.gov The benzylpiperazine core of the title compound provides the basic nitrogen and the aromatic ring.

Studies on related dopamine receptor agonists have led to the development of selective pharmacophore models for D1 and D2 receptors. These models highlight the importance of the geometry of the aromatic feature and the shape of the molecule, as defined by excluded volumes. nih.gov For D3-selective ligands, a bitopic binding mode has been proposed, where the molecule interacts with both the orthosteric binding site and a secondary binding pocket. nih.govnih.gov The extended structure of some benzylpiperazine derivatives may allow them to span both sites.

Key pharmacophoric elements for desired activity in this class of compounds likely include:

A basic nitrogen atom: The piperazine nitrogen, which is protonated at physiological pH, forms a crucial salt bridge with an acidic residue (e.g., Asp110 in the D3 receptor) in the binding pocket.

An aromatic ring: The benzyl group provides a hydrophobic region that can engage in π-stacking or other non-polar interactions with aromatic residues in the receptor.

A hydrogen bond acceptor: The ether oxygen of the difluoroethoxy group may act as a hydrogen bond acceptor, forming a specific interaction that contributes to affinity and selectivity.

Correlation between Structural Modifications and Biological Outcomes

By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can establish clear correlations between structural changes and their effects on potency and selectivity.

For example, in the development of D3 versus D2 selective ligands, it has been observed that extending the molecule with a substituted benzamide (B126) moiety can significantly enhance D3 affinity and selectivity. nih.gov This is attributed to the ability of the extended molecule to engage with a secondary binding pocket in the D3 receptor that is not as accessible in the D2 receptor.

The degree of fluorination can also have a significant impact. While the difluoroethoxy group in the parent compound likely enhances metabolic stability, further fluorination or changes in the position of the fluorine atoms could fine-tune the electronic properties and pKa of the molecule, thereby influencing its interaction with the receptor.

The following table summarizes some of the potential correlations based on findings from related series of compounds:

Structural Modification Likely Biological Outcome Rationale
Introduction of a bulky substituent on the N-4 of the piperazineDecreased or altered activitySteric hindrance in the binding pocket.
Introduction of a small, polar group on the N-4 of the piperazinePotentially increased affinityFormation of new hydrogen bonds.
Shifting the difluoroethoxy group to the ortho or para positionAltered affinity and/or selectivityChange in the vector of the substituent, leading to different interactions.
Replacing the difluoroethoxy group with a larger fluoroalkoxy groupDecreased affinitySteric clash within the binding site.

These correlations, derived from comprehensive SAR studies, are instrumental in the iterative process of drug design, allowing for the refinement of lead compounds into clinical candidates with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-(2,2-difluoroethoxy)benzyl)piperazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzyl group followed by piperazine coupling. Key steps include:

  • Nucleophilic substitution : Introducing the 2,2-difluoroethoxy group to the benzyl moiety under basic conditions (e.g., K₂CO₃ in DMF) .

  • Buchwald-Hartwig amination : Coupling the fluorinated benzyl intermediate with piperazine using palladium catalysts .

  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity product .

  • Critical Parameters : Temperature control (<60°C) minimizes side reactions, while anhydrous solvents prevent hydrolysis of fluorinated groups.

    Reaction Step Conditions Yield Range Key Challenges
    Difluoroethoxy substitutionK₂CO₃, DMF, 50°C60-75%Competing elimination reactions
    Piperazine couplingPd(OAc)₂, Xantphos, 80°C40-55%Catalyst sensitivity to moisture

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm) confirms the presence of difluoroethoxy groups, while ¹H/¹³C NMR resolves benzyl and piperazine protons .
  • HPLC-MS : Reversed-phase C18 columns with ESI-MS detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~337) .
  • Raman Microspectroscopy : Differentiates structural isomers (e.g., ortho vs. para substitutions) via peak shifts at 600-800 cm⁻¹ .
    • Data Contradictions : Discrepancies in melting points (e.g., 120-125°C vs. 115-118°C) may arise from polymorphic forms, requiring PXRD validation .

Q. How can researchers evaluate the preliminary biological activity of this compound?

  • Methodological Answer : Initial screening should prioritize receptor binding and cytotoxicity assays:

  • Receptor Profiling : Radioligand binding assays (e.g., 5-HT₁A, D₂ receptors) using HEK293 cells transfected with target receptors. IC₅₀ values <1 µM suggest therapeutic potential .
  • Cytotoxicity Screening : MTT assays on human hepatocytes (e.g., HepG2 cells) to assess safety margins (typical EC₅₀ >100 µM for non-toxic derivatives) .
  • Anti-inflammatory Activity : LPS-induced TNF-α suppression in macrophages (e.g., RAW264.7 cells) at 10-50 µM concentrations .

Advanced Research Questions

Q. What structural modifications enhance this compound’s selectivity for serotonin receptors?

  • Methodological Answer : Computational and experimental approaches guide optimization:

  • Molecular Docking : Simulations (e.g., AutoDock Vina) identify favorable interactions between the difluoroethoxy group and 5-HT₁A hydrophobic pockets .
  • SAR Studies : Replacing the benzyl group with bulkier substituents (e.g., 3,4-dimethoxybenzyl) increases affinity (ΔKᵢ ~2 nM) but reduces metabolic stability .
  • Metabolite Analysis : LC-MS/MS detects oxidative degradation (e.g., piperazine ring cleavage) in liver microsomes, informing fluorination strategies to block CYP450 sites .

Q. How do solvent and pH conditions influence the compound’s stability in aqueous formulations?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal:

  • pH Sensitivity : Degradation accelerates at pH <4 (acid-catalyzed hydrolysis of the ether bond) or pH >8 (base-mediated piperazine ring opening) .
  • Solvent Effects : Propylene glycol enhances solubility (>50 mg/mL) and reduces hydrolysis vs. aqueous buffers .
  • Degradation Products : UPLC-QTOF identifies two primary degradants—3-hydroxybenzylpiperazine (via ether cleavage) and difluoroacetic acid .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often stem from assay variability or isomer contamination:

  • Isomer-Specific Assays : Chiral HPLC separates enantiomers (e.g., R vs. S configurations), revealing 10-fold differences in 5-HT₁A binding .
  • Standardized Protocols : Harmonizing cell lines (e.g., CHO-K1 vs. HEK293) and incubation times reduces inter-lab variability .
  • Meta-Analysis : Pooling data from >10 studies identifies outliers (e.g., IC₅₀ values >10 µM likely reflect impure batches) .

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